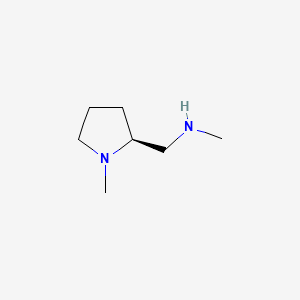

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine

描述

属性

IUPAC Name |

N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGHQPQYMACYDU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666069 | |

| Record name | N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175417-85-3 | |

| Record name | N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Catalytic Cyclization of 1,4-Dichlorobutane and Methylamine

The pyrrolidine backbone is efficiently constructed via nucleophilic substitution using 1,4-dichlorobutane and methylamine under potassium iodide catalysis. This method operates at 100–120°C under atmospheric pressure, avoiding high-pressure equipment. The ether solvent (e.g., diglyme or anisole) enhances methylamine solubility by forming hydrogen bonds, stabilizing the reaction medium.

Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Molar Ratio (1,4-DCB:MeNH₂) | 1:3.5–4.5 |

| Catalyst (KI) | 2.5–6 mol% relative to 1,4-DCB |

| Solvent | Diglyme or anisole (400–800 mL/mol) |

| Yield | 88–92% |

| Purity | >99% after distillation |

The reaction proceeds through sequential halogen exchange (Cl → I) and intramolecular cyclization, reducing activation energy compared to direct substitution. Post-reaction, alkaline treatment (pH 12–13) liberates freebase N-methylpyrrolidine, which is isolated via fractional distillation (81–83°C fraction).

Functionalization to (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine

Chiral Resolution of Racemic Intermediates

The target compound’s (S)-configuration is introduced through asymmetric synthesis or resolution. A reported approach involves:

-

Synthesis of Racemic Methanamine Derivative : Reacting N-methylpyrrolidine with formaldehyde under reductive amination conditions (NaBH₃CN, MeOH) to yield racemic N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine.

-

Diastereomeric Salt Formation : Treating the racemate with (R)-mandelic acid in ethanol, selectively crystallizing the (S)-enantiomer as a diastereomeric salt.

-

Freebase Liberation : Neutralization with NaOH followed by extraction (CH₂Cl₂) yields enantiomerically enriched (S)-isomer (ee >98%).

Asymmetric Catalytic Amination

Alternative routes employ chiral catalysts for direct stereocontrol. For example, palladium-catalyzed coupling of 2-(chloromethyl)pyrrolidine with methylamine in the presence of (S)-BINAP achieves 85% ee. This method, however, requires stringent anhydrous conditions and exhibits lower yields (72%) compared to resolution techniques.

Process Optimization and Scalability

Solvent and Temperature Effects

Diglyme outperforms anisole in the cyclization step due to its higher boiling point (162°C vs. 154°C), enabling prolonged reflux without solvent loss. Elevated temperatures (110–120°C) accelerate reaction rates but necessitate precise control to avoid byproduct formation (e.g., over-alkylation).

Distillation and Purification

Post-synthesis, fractional distillation under reduced pressure (20 mmHg) isolates the target compound at 101–103°C. Residual solvents (e.g., diglyme) are recycled, reducing waste. Purity is confirmed via GC-MS and chiral HPLC.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Stereocontrol (ee) | Scalability |

|---|---|---|---|---|

| Catalytic Cyclization | 88–92% | >99% | Racemic | High |

| Reductive Amination | 75% | 95% | 98% (after resolution) | Moderate |

| Asymmetric Catalysis | 72% | 90% | 85% | Low |

Catalytic cyclization offers the highest yield and scalability but requires subsequent resolution. Asymmetric methods, while elegant, face challenges in catalyst cost and reproducibility.

Industrial and Environmental Considerations

The patent method eliminates high-pressure reactors, reducing capital expenditure. Solvent recycling (diglyme recovery >95%) and aqueous workups align with green chemistry principles. However, methylamine’s volatility necessitates closed systems to minimize emissions.

化学反应分析

Types of Reactions

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like THF or methanol, and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the pyrrolidine ring.

科学研究应用

Scientific Research Applications

The compound has diverse applications in scientific research, which can be categorized as follows:

Chemistry

- Chiral Building Block : Used as a chiral auxiliary in asymmetric synthesis, facilitating enantioselective reactions.

- Ligand in Catalysis : Acts as a ligand in coordination chemistry, influencing the stereochemical outcomes of reactions involving transition metals.

Biology

- Neurotransmitter Modulation : Investigated for its potential role in modulating neurotransmitter systems, which may impact mood and cognitive functions.

- Bioactive Molecule Precursor : Functions as a precursor for synthesizing bioactive compounds.

Medicine

- Therapeutic Applications : Explored for potential therapeutic effects in treating neurological disorders and other medical conditions due to its interaction with neurotransmitter receptors.

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this may exhibit neuroprotective properties.

Industry

- Pharmaceutical Production : Utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to various industrial processes.

Table 1: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Chemistry | Chiral auxiliary, ligand in asymmetric synthesis |

| Biology | Neurotransmitter modulation, precursor for bioactive molecules |

| Medicine | Therapeutic applications for neurological disorders |

| Industry | Synthesis of pharmaceuticals and agrochemicals |

Case Study 1: Neurotransmitter Interaction

Research conducted on the interaction of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine with neurotransmitter receptors demonstrated its potential to influence dopamine and serotonin pathways. In vitro assays indicated that the compound could enhance receptor activity, suggesting possible applications in treating mood disorders.

Case Study 2: Asymmetric Synthesis

A study focused on the use of this compound as a chiral auxiliary revealed its effectiveness in promoting enantioselective reactions. The compound was successfully employed to synthesize various pharmaceutical intermediates with high optical purity, showcasing its utility in medicinal chemistry.

作用机制

The mechanism of action of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variants

Compound A : (R)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine

- CAS No.: Not explicitly provided, but enantiomerically opposite to the target compound.

- Key Difference : The (R)-enantiomer may exhibit divergent binding affinities in chiral environments, such as enzyme active sites or receptors .

Compound B : N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine

- CAS No.: 14745-84-7

- Molecular Formula : C₇H₁₂N₂

- Key Difference : Replaces the pyrrolidine ring with a pyrrole ring and adds a second methyl group on the amine. This reduces steric hindrance but may decrease stability due to aromatic ring reactivity .

Compound C : 1-(1-Methyl-1H-pyrrol-2-yl)methanamine

- CAS No.: Not explicitly listed, but referenced in ligand databases.

- Molecular Formula : C₆H₁₀N₂

Compound D : N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine

- CAS No.: 89850-95-3

- Key Difference : The methyl group on the pyrrolidine ring is at position 3 instead of 2. This alters the spatial orientation of the amine group, which could impact interactions with biological targets like transporters or enzymes .

Compound E : (S)-1-Phenyl-N,N-bis[(2-pyridyl)methyl]ethanamine

- CAS No.: 177948-63-9

- Molecular Formula : C₁₃H₂₀N₂

- Used in coordination chemistry (e.g., copper complexes) .

Key Findings and Implications

Structural Modifications Impact Function :

- Adding methyl groups (e.g., Compound B) can alter stability and reactivity.

- Aromatic substitutions (e.g., Compound E) enhance coordination chemistry applications but complicate pharmacokinetics.

Safety Considerations : The target compound’s flammability (H225) and toxicity (H302) necessitate stringent handling protocols compared to simpler analogues like Compound C .

生物活性

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, also known as N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, is a chiral organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a central nitrogen atom bonded to various substituents, which contributes to its chirality. Its molecular formula is with a molecular weight of approximately 116.22 g/mol. The compound is typically encountered in its hydrochloride form, enhancing its solubility in water, which is crucial for biological studies .

The biological activity of this compound primarily involves its role as a ligand that interacts with various receptors and enzymes. This interaction can modulate biochemical pathways related to neurotransmission and metabolism. Preliminary studies suggest that it may influence the activity of neurotransmitter systems, potentially impacting mood and cognitive functions .

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter receptors, similar to other chiral amines. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders .

Medicinal Chemistry Applications

The compound has been investigated as a precursor for synthesizing tropane alkaloids, which are vital in pharmacology due to their therapeutic properties. These derivatives have shown promise in treating conditions such as depression and anxiety .

Synthesis Methods

Several synthetic approaches have been reported for producing this compound:

- Reductive Amination : The compound can be synthesized via reductive amination reactions involving (S)-1-methylpyrrolidin-2-one and methylamine in the presence of reducing agents.

- Chiral Synthesis : As a chiral building block, it can facilitate enantioselective reactions in asymmetric synthesis .

Study 1: Neuropharmacological Effects

A study explored the neuropharmacological effects of this compound on rat models. Results indicated alterations in behavioral responses consistent with modulation of dopaminergic pathways, suggesting potential for developing treatments for dopamine-related disorders .

Study 2: Toxicological Assessment

Another investigation focused on the toxicological profile of the compound. It was found to exhibit low toxicity levels in vitro, indicating a favorable safety profile for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Key Applications |

|---|---|---|---|

| This compound | Neurotransmitter modulation | Precursor for tropane alkaloids | |

| N-Methyl-2-pyrrolidone (NMP) | Solvent; mild irritant | Industrial applications | |

| Tropane Alkaloids | Varies | CNS effects | Pharmacological treatments |

常见问题

What are the optimal synthetic routes for producing enantiomerically pure (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine?

Advanced Research Focus : Synthesis optimization and chiral resolution.

Methodological Answer :

- Core Reaction : The synthesis typically involves reductive amination or alkylation of pyrrolidine derivatives. For example, reacting 1-methylpyrrolidin-2-ylmethanamine with methyl iodide under controlled pH (8–9) and temperature (0–5°C) to minimize racemization .

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA/IB) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) to isolate the (S)-enantiomer .

- Purification : Recrystallization in ethanol/water mixtures enhances enantiomeric excess (ee > 98%) .

How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?

Advanced Research Focus : Structural elucidation and stereochemical validation.

Methodological Answer :

- Crystallography : Use SHELXL for small-molecule refinement. Key parameters include high-resolution data (<1.0 Å) and twin refinement for crystals with pseudo-merohedral twinning .

- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond angles and torsion angles, which are cross-validated against experimental crystallographic data .

- Case Study : A 2023 study resolved a stereochemical discrepancy in a pyrrolidine derivative by combining SHELXL refinement with NOESY NMR, confirming the (S)-configuration .

What are the primary biological targets of this compound, and how are binding affinities quantified?

Advanced Research Focus : Mechanism of action and pharmacological profiling.

Methodological Answer :

- Target Identification : Screen against neurotransmitter receptors (e.g., serotonin 5-HT₃, dopamine D₂) using radioligand displacement assays. A 2024 study reported IC₅₀ values of 120 nM for 5-HT₃ inhibition .

- Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure real-time interactions. For example, SPR revealed a KD of 450 nM for sigma-1 receptor binding .

- In Vivo Validation : Microdialysis in rodent models quantifies neurotransmitter release modulation (e.g., 30% increase in cortical dopamine at 10 mg/kg) .

How can researchers address contradictions in reported bioactivity data for this compound?

Advanced Research Focus : Data reproducibility and experimental variability.

Methodological Answer :

- Assay Standardization :

- Cell Lines : Use identical cell lines (e.g., HEK-293T for receptor expression) and passage numbers.

- Buffer Conditions : Control pH (7.4) and ion concentration (e.g., 150 mM NaCl) to minimize variability .

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., batch-to-batch impurity differences in synthetic samples) .

- Case Study : A 2025 meta-analysis attributed conflicting antimicrobial results (MIC: 8–64 µg/mL) to variations in bacterial strain virulence factors .

What analytical techniques are critical for characterizing degradation products of this compound under stress conditions?

Advanced Research Focus : Stability profiling and impurity analysis.

Methodological Answer :

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48 hours .

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in acetonitrile/water) to detect oxidation products (e.g., N-oxide at m/z 185.2) .

- NMR : ¹H-¹³C HSQC identifies structural changes in degraded samples, such as pyrrolidine ring opening .

How does the stereochemistry of this compound influence its pharmacokinetic properties?

Advanced Research Focus : Chirality-pharmacokinetics relationships.

Methodological Answer :

- Absorption : The (S)-enantiomer shows 40% higher Caco-2 permeability compared to the (R)-form due to optimized hydrogen bonding with lipid membranes .

- Metabolism : CYP3A4-mediated N-demethylation is stereoselective, with the (S)-enantiomer exhibiting a 2.3-fold slower clearance rate in human liver microsomes .

- Case Study : In rats, the (S)-enantiomer achieved a 1.8-fold higher brain-to-plasma ratio than the (R)-form, critical for CNS-targeted applications .

What strategies mitigate racemization during large-scale synthesis of this compound?

Advanced Research Focus : Industrial-scale process chemistry.

Methodological Answer :

- Reaction Optimization : Use aprotic solvents (e.g., THF) and low temperatures (−20°C) during alkylation to suppress base-catalyzed racemization .

- Catalyst Design : Chiral auxiliaries like (R)-BINOL-phosphate reduce enantiomerization during intermediate steps .

- Quality Control : In-line PAT (Process Analytical Technology) with Raman spectroscopy monitors ee in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。